Cas no 71803-08-2 (4-Acridinecarboxamide,N-butyl-9-[[2-methoxy-4-[(propylsulfonyl)amino]phenyl]amino]-, hydrochloride(1:1))
![4-Acridinecarboxamide,N-butyl-9-[[2-methoxy-4-[(propylsulfonyl)amino]phenyl]amino]-, hydrochloride(1:1) structure](https://www.kuujia.com/scimg/cas/71803-08-2x500.png)
71803-08-2 structure
Product name:4-Acridinecarboxamide,N-butyl-9-[[2-methoxy-4-[(propylsulfonyl)amino]phenyl]amino]-, hydrochloride(1:1)
4-Acridinecarboxamide,N-butyl-9-[[2-methoxy-4-[(propylsulfonyl)amino]phenyl]amino]-, hydrochloride(1:1) Chemical and Physical Properties
Names and Identifiers
-
- 4-Acridinecarboxamide,N-butyl-9-[[2-methoxy-4-[(propylsulfonyl)amino]phenyl]amino]-, hydrochloride(1:1)
- 4-Acridinecarboxamide, N-butyl-9-(4-(propylsulfonamido)-2-methoxyanili no)-, monohydrochloride
- N-butyl-9-[2-methoxy-4-(propylsulfonylamino)anilino]acridine-4-carboxamide,hydrochloride
- 1-Propanesulfonanilide, 4'-(4-butylcarbamoyl-9-acridinylamino)-3'-methoxy-, hydrochloride
- 71803-08-2
- DTXSID10222079
- 4-Acridinecarboxamide, N-butyl-9-(4-(propylsulfonamido)-2-methoxyanilino)-, monohydrochloride
- 4'-(4-Butylcarbamoyl-9-acridinylamino)-3'-methoxy-1-propanesulfonanilide hydrochloride
- CHEMBL3251524
-
- Inchi: InChI=1S/C28H32N4O4S.ClH/c1-4-6-16-29-28(33)22-12-9-11-21-26(20-10-7-8-13-23(20)30-27(21)22)31-24-15-14-19(18-25(24)36-3)32-37(34,35)17-5-2;/h7-15,18,32H,4-6,16-17H2,1-3H3,(H,29,33)(H,30,31);1H
- InChI Key: XAEBSMQNCRTNTC-UHFFFAOYSA-N
- SMILES: CCCCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=C(C=C(C=C4)NS(=O)(=O)CCC)OC.Cl
Computed Properties
- Exact Mass: 556.19139
- Monoisotopic Mass: 556.191
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 38
- Rotatable Bond Count: 11
- Complexity: 835
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: nothing
- Surface Charge: 0
- Topological Polar Surface Area: 118Ų
- Tautomer Count: 9
Experimental Properties
- Boiling Point: 735.4°C at 760 mmHg
- Flash Point: 398.5°C
- PSA: 109.42
4-Acridinecarboxamide,N-butyl-9-[[2-methoxy-4-[(propylsulfonyl)amino]phenyl]amino]-, hydrochloride(1:1) Related Literature
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
71803-08-2 (4-Acridinecarboxamide,N-butyl-9-[[2-methoxy-4-[(propylsulfonyl)amino]phenyl]amino]-, hydrochloride(1:1)) Related Products
- 1261915-02-9(6-Amino-3-(3-t-butylsulfamoylphenyl)picolinic acid)
- 2172614-70-7(3-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenyl}prop-2-enoic acid)
- 1270550-48-5(2-AMINO-2-(4-BROMO-3-METHYLPHENYL)ETHAN-1-OL)
- 52025-51-1(N2,N2-dipropylpyridine-2,5-diamine)
- 2168870-40-2(tert-butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate)
- 2034568-75-5(1-(furan-2-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)-1-(2-(thiophen-2-yl)ethyl)urea)
- 936829-23-1(tert-Butyl 3-aminoindoline-1-carboxylate)
- 1356824-83-3(2-(2-fluoropropan-2-yl)pyrrolidine)
- 77803-41-9(4-Methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol)
- 1270388-58-3(5-methyl-2-(pyrrolidin-2-yl)phenol)
Recommended suppliers
Shanghai Xinsi New Materials Co., Ltd
Gold Member
CN Supplier
Bulk

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
CN Supplier
Reagent

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
CN Supplier
Bulk

钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk

BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
CN Supplier
Reagent
